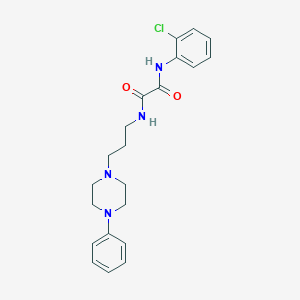

N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

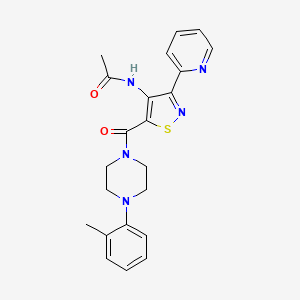

Piperazine derivatives, such as the one you mentioned, are important structural motifs that occur widely in natural products . They are often employed in drugs and show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reductive amination of certain compounds with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Molecular Structure Analysis

The structure of these compounds is typically characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Chemical Reactions Analysis

The synthesized compounds often exhibit significant antibacterial and antifungal activity . The data is often compared with structure-based investigations using docking studies with the crystal structure of certain protein organisms .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely and are typically determined through various spectroscopic techniques .

Scientific Research Applications

Novel Synthetic Methodologies

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the potential utility of similar compounds in developing new synthetic pathways for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). This research highlights the operational simplicity and high yield of the process, indicating the relevance of related compounds in facilitating novel synthetic routes for valuable chemical entities.

Antimycobacterial Activity

The study of 1,5-Diphenylpyrrole derivatives, including those with substituents similar to N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, explored their influence on antimycobacterial activity (Biava et al., 2008). Variations in the phenyl rings affected activity against Mycobacterium tuberculosis, suggesting the potential of structurally similar compounds in antimicrobial research.

Anticonvulsant Hybrid Compounds

Research into hybrid compounds combining features of known antiepileptic drugs with those similar to this compound showed promising anticonvulsant activity (Kamiński et al., 2015). The study's findings on broad-spectrum activity in preclinical models underscore the therapeutic potential of such compounds in epilepsy treatment.

Molecular Interaction Studies

The interaction of m-Chlorophenylpiperazine, a compound sharing functional similarities, with serotonin receptors has been extensively used as a probe in psychiatric research (Kahn & Wetzler, 1991). This application demonstrates the utility of structurally related compounds in elucidating biological pathways and receptor functions.

Antibacterial and Antifungal Agents

The synthesis and evaluation of novel heterocyclic compounds containing elements structurally related to this compound have shown significant antibacterial activity (Mehta, 2016). This research supports the exploration of similar compounds for developing new antimicrobial agents.

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for the compound.

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, often acting as antagonists or inhibitors . The specific interactions would depend on the exact target and the structural characteristics of the compound.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Based on the known effects of similar piperazine derivatives, it can be inferred that the compound could potentially have a variety of effects, depending on its specific targets and mode of action .

Future Directions

properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O2/c22-18-9-4-5-10-19(18)24-21(28)20(27)23-11-6-12-25-13-15-26(16-14-25)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNVPIDFWSNMSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2380102.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)

![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2380120.png)